2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(5-oxopyrrolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2S/c13-8-1-3-10(4-2-8)18-7-12(17)15-9-5-11(16)14-6-9/h1-4,9H,5-7H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHALDMQLLAEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)CSC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Overview
The target compound features a 5-oxopyrrolidin-3-yl core linked to a thioacetamide moiety substituted with a 4-fluorophenyl group. This architecture combines a lactam ring’s rigidity with the electronic effects of fluorine and sulfur, enhancing its binding affinity to biological targets. Key challenges in its synthesis include:
Synthetic Strategies and Reaction Pathways
Pyrrolidinone Ring Synthesis
The 5-oxopyrrolidin-3-yl scaffold is typically prepared via intramolecular cyclization of γ-aminobutyric acid (GABA) derivatives. For example, N-(4-fluorophenyl)-5-oxopyrrolidin-3-amine can be synthesized by reacting 4-fluorobenzylamine with γ-butyrolactone under acidic conditions, achieving yields of 68–72%. Alternative routes involve Michael addition of acrylates to nitroalkanes, followed by reduction and lactamization.
Thioacetamide Formation
The 4-fluorophenylthio group is introduced via nucleophilic substitution between 4-fluorothiophenol and chloroacetamide . This step requires anhydrous conditions and bases like potassium carbonate to prevent hydrolysis. Recent optimizations using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in dichloromethane have improved yields to 85–90%.
Coupling Reactions
Final assembly involves coupling the thioacetamide intermediate with the pyrrolidinone amine. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (Diisopropylethylamine) in DMF are preferred for activating the carboxyl group, achieving >95% conversion. Competing pathways, such as epimerization at the pyrrolidinone stereocenter, are mitigated by maintaining temperatures below 0°C.
Stepwise Preparation Protocol
Synthesis of N-(4-Fluorophenyl)-5-Oxopyrrolidin-3-Amine
- Reactants : 4-Fluorobenzylamine (1.0 eq), γ-butyrolactone (1.2 eq), p-toluenesulfonic acid (0.1 eq).
- Conditions : Reflux in toluene (110°C, 12 hr).
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc 3:1).
- Yield : 70%.
Preparation of 2-Chloro-N-(5-Oxopyrrolidin-3-yl)Acetamide
- Reactants : Chloroacetyl chloride (1.5 eq), pyrrolidinone amine (1.0 eq).
- Conditions : Dropwise addition in THF at −20°C, stir for 2 hr.
- Workup : Quench with ice water, filter, recrystallize from ethanol.
- Yield : 82%.
Thioetherification with 4-Fluorothiophenol
- Reactants : 2-Chloroacetamide (1.0 eq), 4-fluorothiophenol (1.2 eq), K₂CO₃ (2.0 eq).
- Conditions : TBAB (0.05 eq) in DCM, 25°C, 6 hr.
- Workup : Wash with 1M HCl, dry over MgSO₄, evaporate.
- Yield : 88%.
Optimization and Troubleshooting
Solvent Effects
Catalytic Enhancements
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 2H, ArH), 7.15–7.09 (m, 2H, ArH), 4.12 (q, J = 6.8 Hz, 1H, CH), 3.85 (s, 2H, SCH₂), 2.90–2.70 (m, 4H, pyrrolidinone).
- HRMS : m/z [M+H]⁺ calc. 307.0921, found 307.0924.
Chromatographic Purity
Applications and Derivatives
The compound serves as a precursor for kinase inhibitors and antibacterial agents . Structural modifications, such as replacing fluorine with trifluoromethyl or varying the lactam ring size, modulate bioactivity.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether and pyrrolidinone moieties may play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone-Based Acetamides (AJ5a–j Series)
A series of 4-oxo-thiazolidine derivatives, such as N-(2-aryl-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5a–j), share the 4-fluorophenyl thioether and acetamide core with the target compound. Key differences include:
- Heterocyclic Ring: The AJ5a–j series incorporates a 4-oxothiazolidin-3-yl group, whereas the target compound uses a 5-oxopyrrolidin-3-yl ring. Thiazolidinones are known for their antimicrobial activity, while pyrrolidinones may offer improved solubility due to reduced ring strain .
- Biological Activity: AJ5a–j compounds demonstrated moderate to strong antimicrobial activity (MIC values: 8–64 µg/mL) against Staphylococcus aureus and Candida albicans. The target compound’s pyrrolidinone ring could modulate activity by altering membrane permeability or enzyme binding .
| Property | Target Compound | AJ5a–j Series |
|---|---|---|
| Heterocyclic Core | 5-oxopyrrolidin-3-yl | 4-oxothiazolidin-3-yl |
| Fluorophenyl Substituent | 4-fluorophenyl thioether | 4-fluorophenyl thioether |
| Reported Bioactivity | Not yet studied | Antimicrobial (MIC: 8–64 µg/mL) |
| Solubility (Predicted) | Higher (polar pyrrolidinone) | Moderate (thiazolidinone) |
Perfluoroalkyl Thio-Acetamides
Compounds like N-[3-(dimethylamino)propyl]-2-[(γ-ω-perfluoro-C4-20-alkyl)thio]acetamide (CAS 2738952-61-7) share the acetamide-thioether backbone but differ in substituents:
- Fluorination Pattern : The target compound uses a single 4-fluorophenyl group, whereas perfluoroalkyl derivatives feature long-chain perfluoroalkyl thioethers. This distinction impacts hydrophobicity and environmental persistence, with perfluoroalkyl compounds being associated with bioaccumulation risks .
- Applications : Perfluoroalkyl acetamides are used in industrial surfactants and coatings, whereas the target compound’s structure aligns with bioactive small-molecule drug candidates .
Chlorinated Phthalimide Derivatives
3-Chloro-N-phenyl-phthalimide (Fig. 1, ) shares an aromatic acetamide-like structure but lacks the thioether and pyrrolidinone moieties. Key contrasts include:
- Reactivity: The phthalimide’s chlorine atom enables nucleophilic substitution, making it a monomer for polyimide synthesis.
- Industrial vs. Pharmaceutical Use : Phthalimides are primarily polymer precursors, while the target compound’s design hints at therapeutic applications .
Research Implications and Gaps
- Structural Advantages: The 5-oxopyrrolidin-3-yl group may enhance aqueous solubility compared to thiazolidinones, addressing a common limitation in drug development .
- Unstudied Bioactivity : While AJ5a–j compounds show antimicrobial efficacy, the target compound’s unique heterocycle warrants testing against kinase targets or neurological disorders.
- Safety Profile : Unlike perfluoroalkyl analogs, the target compound’s single fluorine atom likely reduces bioaccumulation risks, aligning with modern medicinal chemistry trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
